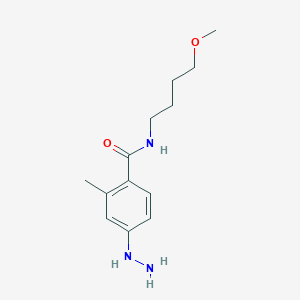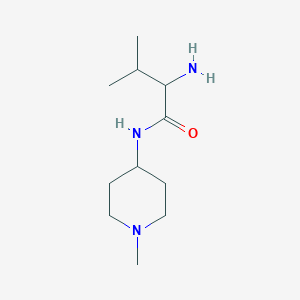
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a benzamide structure, with additional substituents including a methoxybutyl group and a methyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting benzoyl chloride is then reacted with 4-methoxybutylamine to form N-(4-methoxybutyl)-2-methylbenzamide.
-
Introduction of the Hydrazinyl Group: : The next step involves the introduction of the hydrazinyl group. This can be achieved by reacting the N-(4-methoxybutyl)-2-methylbenzamide with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide undergoes various types of chemical reactions, including:
-
Oxidation: : The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
-
Reduction: : The compound can undergo reduction reactions, particularly at the hydrazinyl group, to form hydrazones or amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The benzamide core can undergo substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions can introduce various substituents, such as halogens, nitro groups, or alkyl groups, using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, sodium hypochlorite in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or amines.
Substitution: Halogenated, nitrated, or alkylated benzamide derivatives.
科学研究应用
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : The compound is explored for its potential therapeutic applications. Its hydrazinyl group is of particular interest due to its ability to form stable complexes with metal ions, which can be used in drug design and development.
-
Industry: : The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The hydrazinyl group can form stable complexes with metal ions, which can interact with enzymes and proteins. This interaction can inhibit or modulate the activity of these biological molecules, leading to various biological effects.
-
Pathways Involved: : The compound can affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological activities, such as antimicrobial or anticancer effects.
相似化合物的比较
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide can be compared with other similar compounds, such as:
4-Hydrazinyl-N-(4-methoxybutyl)-benzamide: Lacks the methyl group on the benzamide core, which can affect its chemical reactivity and biological activity.
4-Hydrazinyl-N-(4-methoxyethyl)-2-methylbenzamide: Has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.
4-Hydrazinyl-N-(4-methoxybutyl)-2-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H21N3O2 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
4-hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-11(16-14)5-6-12(10)13(17)15-7-3-4-8-18-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3,(H,15,17) |
InChI 键 |
RJKJRHVLQPDRRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NN)C(=O)NCCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)



![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)

![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)

![2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792413.png)
![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)

